molecular formula C6H11F2NO B7964807 (4,4-Difluorooxan-3-yl)methanamine

(4,4-Difluorooxan-3-yl)methanamine

Cat. No.: B7964807
M. Wt: 151.15 g/mol
InChI Key: PTAURELGQVTFTG-UHFFFAOYSA-N
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Description

(4,4-Difluorooxan-3-yl)methanamine is a chemical compound with the molecular formula C6H11F2NO. It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxan-3-yl)methanamine typically involves the difluoromethylation of oxane derivatives. One common method includes the reaction of oxane with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is crucial to ensure the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(4,4-Difluorooxan-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (4,4-Difluorooxan-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluorooxan-3-yl)methanol: Similar in structure but with a hydroxyl group instead of a methanamine group.

    (4,4-Difluorooxan-3-yl)ethanamine: Contains an ethyl group instead of a methanamine group.

    (4,4-Difluorooxan-3-yl)propane: Features a propane group instead of a methanamine group

Uniqueness

(4,4-Difluorooxan-3-yl)methanamine is unique due to its specific combination of a difluoromethyl group and an oxane ring connected to a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4,4-difluorooxan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-2-10-4-5(6)3-9/h5H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAURELGQVTFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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